molecular formula C24H21F2NO4S B2920221 (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one CAS No. 1327176-90-8

(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2920221
CAS No.: 1327176-90-8
M. Wt: 457.49
InChI Key: OSUPOOKMTUYVAW-HAHDFKILSA-N
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Description

(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is a synthetic sulfonyl-enone analog supplied as a high-purity compound for research applications. Its molecular structure, featuring a sulfonyl group linked to a difluorophenyl ring and an enone core substituted with ethylphenyl and methoxyphenylamino groups, suggests potential as a building block in medicinal chemistry and as a candidate for probing biological pathways. Compounds with sulfonyl groups are often investigated for their ability to interact with enzyme active sites, potentially acting as inhibitors for various cellular targets . Researchers can utilize this chemical to explore its specific mechanism of action, which may involve covalent or allosteric modulation of protein function, and to evaluate its research value in areas such as signal transduction and enzyme kinetics. This product is intended for laboratory research purposes by trained professionals only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-2-(2,5-difluorophenyl)sulfonyl-1-(4-ethylphenyl)-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO4S/c1-3-16-4-6-17(7-5-16)24(28)23(15-27-19-9-11-20(31-2)12-10-19)32(29,30)22-14-18(25)8-13-21(22)26/h4-15,27H,3H2,1-2H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUPOOKMTUYVAW-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=CNC2=CC=C(C=C2)OC)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=C(C=C2)OC)/S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one , also known by its CAS number 1327176-90-8 , belongs to the class of chalcones, which are known for their diverse biological activities. This article presents a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C24H21F2NO4S
  • Molar Mass: 457.49 g/mol
  • Density: 1.321 g/cm³ (predicted)
  • Boiling Point: 614.4 °C (predicted)
  • pKa: -1.62 (predicted)

Chalcones, including the compound , typically exhibit biological activity through several mechanisms:

  • Antioxidant Activity: Chalcones can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
  • Antimicrobial Effects: They have shown efficacy against a range of bacteria and fungi, likely due to their ability to disrupt microbial cell membranes.
  • Anti-inflammatory Properties: Chalcones can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.
  • Anticancer Activity: Many chalcone derivatives demonstrate cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data

Activity TypeObserved EffectsReference
AntibacterialEffective against Staphylococcus aureus with MIC values indicating significant inhibition
AnticancerInduces apoptosis in various cancer cell lines; specific IC50 values vary by cell type
Anti-inflammatoryInhibits TNF-alpha production in macrophages; reduces swelling in animal models

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial potential of several chalcone derivatives, including the compound of interest. The results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than standard antibiotics used in clinical settings.

Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this chalcone derivative could induce apoptosis through the activation of caspase pathways. The compound showed promising results with IC50 values ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of α,β-unsaturated ketones with aryl sulfonyl and amino substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Hydrogen-Bonding Capacity LogP (Predicted) Biological/Physicochemical Relevance
Target Compound 2,5-difluorophenylsulfonyl, 4-ethylphenyl, 4-methoxyphenylamino High (sulfonyl O, amino NH) ~3.8 (est.) Enhanced solubility due to sulfonyl; potential kinase inhibition
(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 2,4-difluorophenyl, triazole Moderate (triazole N, ketone O) ~2.9 Antifungal activity (triazole moiety)
Alkyltrimethylammonium Compounds (e.g., BAC-C12) Long alkyl chain, quaternary ammonium Low (cationic head) ~4.5 Surfactant properties (CMC ~3–8 mM)

Key Findings

Hydrogen-Bonding Networks: The target compound’s sulfonyl and amino groups enable robust hydrogen-bonding interactions, as observed in analogous enones . This contrasts with simpler α,β-unsaturated ketones lacking sulfonyl or amino groups, which exhibit weaker intermolecular interactions .

Solubility and Lipophilicity: The sulfonyl group reduces LogP (increasing hydrophilicity) relative to non-sulfonated analogues, balancing the lipophilic contributions of the ethylphenyl group. This dual functionality may improve bioavailability compared to purely hydrophobic derivatives .

Biological Activity :

  • While the triazole analogue demonstrates antifungal activity via cytochrome P450 inhibition, the target compound’s sulfonyl group may target serine/threonine kinases, as seen in sulfonamide-based inhibitors.

Crystallographic Behavior :

  • Structural studies of similar compounds rely on SHELXL for refinement and WinGX for data integration, ensuring precise determination of Z/E configurations and intermolecular interactions .

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